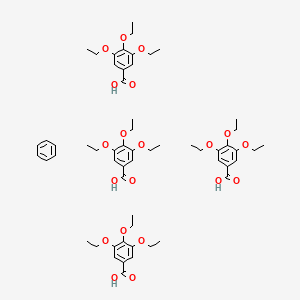
(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile is an organic compound with the molecular formula C10H13BrN2 It is a derivative of propanedinitrile, featuring both a bromopropyl and a butenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(but-1-en-1-yl)propanedinitrile typically involves the reaction of 3-bromopropylamine with but-1-en-1-ylpropanedinitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form saturated derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Electrophiles: Halogens, hydrogen halides
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Addition Products: Halogenated or hydrogenated derivatives of the butenyl group.
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Saturated derivatives of the original compound.
Applications De Recherche Scientifique
(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Bromopropyl)(but-1-en-1-yl)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The butenyl group can participate in various biochemical reactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedinitrile: A simpler derivative with two cyano groups.
(3-Bromopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile: A similar compound with a phenyl group instead of a butenyl group.
(3-Bromoprop-1-en-1-yl)benzene: A related compound with a benzene ring.
Uniqueness
(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile is unique due to its combination of a bromopropyl and a butenyl group, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
649759-68-2 |
|---|---|
Formule moléculaire |
C10H13BrN2 |
Poids moléculaire |
241.13 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-2-but-1-enylpropanedinitrile |
InChI |
InChI=1S/C10H13BrN2/c1-2-3-5-10(8-12,9-13)6-4-7-11/h3,5H,2,4,6-7H2,1H3 |
Clé InChI |
ZNEGWUSELMGFTH-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC(CCCBr)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedinitrile](/img/structure/B12608889.png)
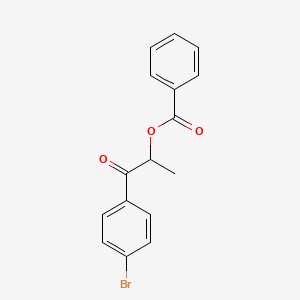
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)
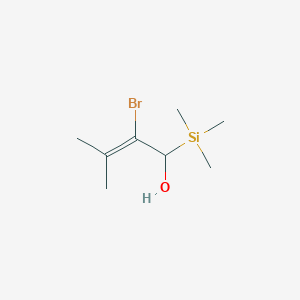
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene](/img/structure/B12608923.png)


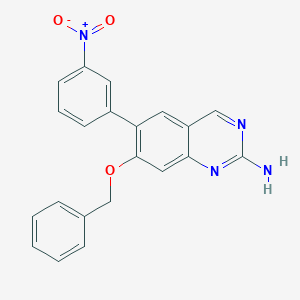
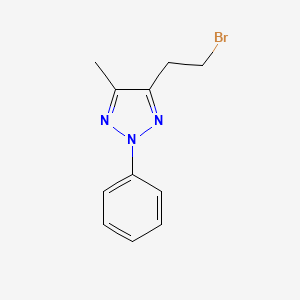
![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)
